Cas no 677326-82-8 (4-(4-bromo-2-fluorophenyl)benzenesulfonyl Chloride)

4-(4-bromo-2-fluorophenyl)benzenesulfonyl Chloride 化学的及び物理的性質
名前と識別子
-
- 4-(4-bromo-2-fluorophenyl)benzenesulfonyl chloride
- KB-189736
- KB-189735
- CTK5I6804
- AC1MBUSZ
- AG-A-63217
- 4'-Bromo-2'-fluoro-biphenyl-4-sulfonyl chloride
- 4'-BROMO-2'-FLUOROBIPHENYL-4-SULFONYL CHLORIDE
- 4'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-sulfonylchloride
- SCHEMBL12570991
- 677326-82-8
- DTXSID80373668
- 4'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-sulfonyl chloride
- 4-(4-bromo-2-fluorophenyl)benzenesulfonyl Chloride
-
- MDL: MFCD03424844
- インチ: InChI=1S/C12H7BrClFO2S/c13-9-3-6-11(12(15)7-9)8-1-4-10(5-2-8)18(14,16)17/h1-7H
- InChIKey: HZKQJZCTZXUPIA-UHFFFAOYSA-N
- SMILES: C1=C(C=CC(=C1)S(=O)(=O)Cl)C2=C(C=C(C=C2)Br)F
計算された属性
- 精确分子量: 347.90200
- 同位素质量: 347.90227g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 18
- 回転可能化学結合数: 2
- 複雑さ: 376
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.4
- トポロジー分子極性表面積: 42.5Ų
じっけんとくせい
- PSA: 42.52000
- LogP: 5.26350
4-(4-bromo-2-fluorophenyl)benzenesulfonyl Chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1660593-1g |
4'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-sulfonyl chloride |
677326-82-8 | 98% | 1g |
¥7457.00 | 2024-05-04 | |
Crysdot LLC | CD12043754-1g |
4'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-sulfonyl chloride |
677326-82-8 | 95+% | 1g |
$522 | 2024-07-24 | |
Fluorochem | 014910-2g |
4'-Bromo-2'-fluorobiphenyl-4-sulfonyl chloride |
677326-82-8 | 2g |
£598.00 | 2022-03-01 | ||
A2B Chem LLC | AH15975-1g |
4'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-sulfonyl chloride |
677326-82-8 | 1g |
$794.00 | 2023-12-30 | ||
Fluorochem | 014910-250mg |
4'-Bromo-2'-fluorobiphenyl-4-sulfonyl chloride |
677326-82-8 | 250mg |
£160.00 | 2022-03-01 | ||
Fluorochem | 014910-1g |
4'-Bromo-2'-fluorobiphenyl-4-sulfonyl chloride |
677326-82-8 | 1g |
£372.00 | 2022-03-01 |
4-(4-bromo-2-fluorophenyl)benzenesulfonyl Chloride 関連文献
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
4-(4-bromo-2-fluorophenyl)benzenesulfonyl Chlorideに関する追加情報
4-(4-Bromo-2-Fluorophenyl)Benzenesulfonyl Chloride: A Comprehensive Overview
The compound with CAS No 677326-82-8, known as 4-(4-bromo-2-fluorophenyl)benzenesulfonyl chloride, is a significant molecule in the field of organic chemistry. This compound is widely recognized for its role in various chemical reactions and its applications in drug discovery and material science. The structure of this molecule is characterized by a sulfonyl chloride group attached to a bromo-fluoro-substituted phenyl ring, making it a versatile building block in synthetic chemistry.
The synthesis of 4-(4-bromo-2-fluorophenyl)benzenesulfonyl chloride involves a series of carefully designed reactions, including nucleophilic aromatic substitution and sulfonation processes. Recent studies have highlighted the importance of optimizing reaction conditions to enhance yield and purity. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate the reaction while maintaining high selectivity. These advancements have not only improved the efficiency of production but also opened new avenues for its application in complex molecular constructions.
In terms of chemical properties, this compound exhibits high reactivity due to the electron-withdrawing effects of the sulfonyl chloride group and the halogen substituents on the aromatic ring. This reactivity makes it an excellent electrophile in various coupling reactions, such as the Ullmann coupling and Suzuki-Miyaura cross-coupling. Recent research has demonstrated its utility in constructing biaryl structures, which are crucial components in many pharmaceutical agents and advanced materials.
The application of 4-(4-bromo-2-fluorophenyl)benzenesulfonyl chloride extends beyond traditional organic synthesis. In drug discovery, this compound serves as a key intermediate in the development of novel therapeutic agents targeting various diseases, including cancer and inflammatory disorders. Its ability to participate in diverse reaction pathways allows chemists to design molecules with specific pharmacokinetic profiles and enhanced bioavailability.
Moreover, this compound has found applications in material science, particularly in the synthesis of advanced polymers and optoelectronic materials. The bromine and fluorine substituents on the aromatic ring contribute to unique electronic properties, making it suitable for applications in light-emitting diodes (LEDs) and solar cells. Recent studies have explored its use as a precursor for constructing conjugated systems with tailored electronic characteristics.
In conclusion, 4-(4-bromo-2-fluorophenyl)benzenesulfonyl chloride (CAS No 677326-82-8) is a versatile and valuable compound in modern chemistry. Its unique structure and reactivity make it an indispensable tool in organic synthesis, drug discovery, and material science. As research continues to uncover new applications and optimize its synthesis, this compound will undoubtedly play an even more prominent role in advancing chemical innovation.
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